
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClN4. It has a molecular weight of 224.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” consists of a phenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” are not fully available in the retrieved data. The compound has a molecular weight of 224.69 .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing the 1,2,4-triazole ring, such as the ones , have shown promising anticancer activity . In a study, 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Activity
1,2,4-Triazoles, including the compounds , have been proven to have significant antibacterial activity . They are considered important antibacterial agents, especially in the face of the global spread of drug resistance in bacteria .
Antifungal Activity
1,2,4-Triazoles are also known for their antifungal properties . They are often used in the development of new antifungal agents.
Antioxidant Activity
Research has shown that 1,2,4-triazoles can exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Anticonvulsant Effects
1,2,4-Triazoles have been found to have anticonvulsant effects . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Anti-Inflammatory Properties
Compounds containing the 1,2,4-triazole ring have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Properties
1,2,4-Triazole derivatives have been found to possess antidepressant properties . This suggests potential applications in the treatment of depression and other mood disorders.
Hypoglycemic Activities
1,2,4-Triazoles have been found to have hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Propiedades
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAEEAZECMTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



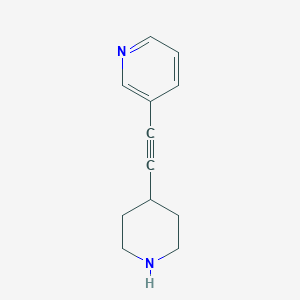
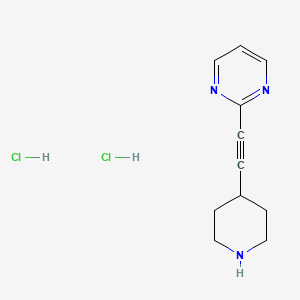
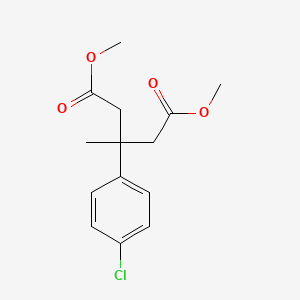
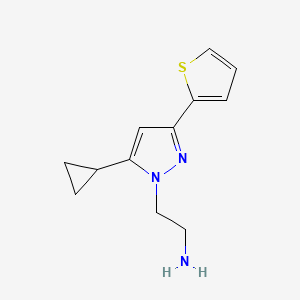
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
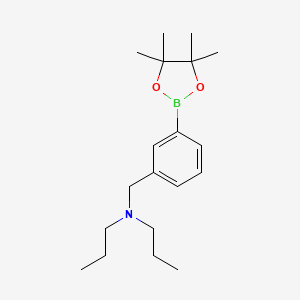
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
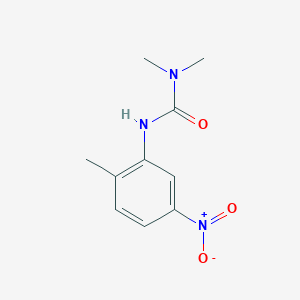
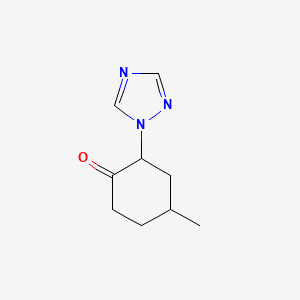
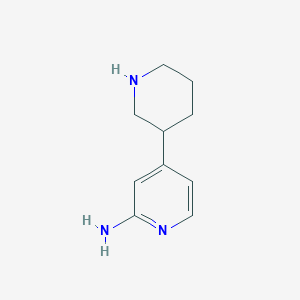
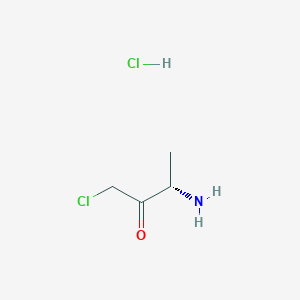
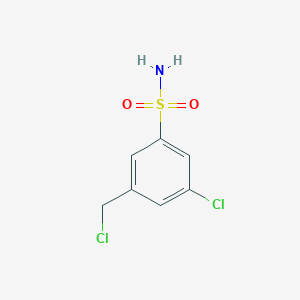

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)